5-Chloro-3-(methylthio)-1h-1,2,4-triazole
Overview
Description
5-Chloro-3-(methylthio)-1H-1,2,4-triazole is a specialty product for proteomics research . Its molecular formula is C3H4ClN3S and has a molecular weight of 149.60 .
Molecular Structure Analysis
The InChI code for 5-Chloro-3-(methylthio)-1H-1,2,4-triazole is 1S/C3H4ClN3S/c1-8-3-5-2(4)6-7-3/h1H3, (H,5,6,7) . The InChI key is OHSLSIPPSDHLTR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Chloro-3-(methylthio)-1H-1,2,4-triazole is a solid at room temperature . It has a molecular weight of 149.6 . The compound is stored at room temperature .Scientific Research Applications
Corrosion Inhibition
Study on Corrosion Inhibition : Research has demonstrated the effectiveness of triazole derivatives as corrosion inhibitors for metals in acidic environments. Specifically, triazole derivatives exhibit excellent inhibition performance for mild steel corrosion in acidic media, with inhibition efficiencies up to 99% in certain conditions. These compounds adhere to the metal surface following Langmuir's adsorption isotherm, suggesting a strong and uniform adsorption process that protects the metal from corrosion (Lagrenée et al., 2002; Bentiss et al., 2007).
Antimicrobial Activities
Antimicrobial Applications : Synthesis and testing of triazole derivatives have shown promising results in antimicrobial applications. Novel triazole compounds have been evaluated for their efficacy against various microorganisms, indicating good to moderate activities. This highlights the potential of triazole derivatives as templates for developing new antimicrobial agents (Bektaş et al., 2007).
Catalytic Processes
Catalytic Oxidation and Transfer Hydrogenation : The application of triazole derivatives extends into catalysis, where they are utilized in the synthesis of complexes that facilitate oxidation and transfer hydrogenation reactions. These complexes demonstrate efficiency in catalytic processes, showcasing the versatility of triazole derivatives in facilitating various chemical transformations (Saleem et al., 2013; Saleem et al., 2014).
Safety And Hazards
properties
IUPAC Name |
5-chloro-3-methylsulfanyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3S/c1-8-3-5-2(4)6-7-3/h1H3,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSLSIPPSDHLTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308674 | |
Record name | 5-Chloro-3-(methylsulfanyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00308674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(methylthio)-1h-1,2,4-triazole | |
CAS RN |
51108-40-8 | |
Record name | 51108-40-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-3-(methylsulfanyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00308674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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